molecular formula C17H25NO B066476 N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine CAS No. 175136-27-3

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine

Cat. No. B066476
CAS RN: 175136-27-3
M. Wt: 259.4 g/mol
InChI Key: GXCYRUOTOFUODM-UHFFFAOYSA-N
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Description

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine, also known as TBNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TBNH is a hydroxylamine derivative that has been synthesized using different methods and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine involves the reduction of imine intermediates to yield the corresponding amines. This compound has been found to be an effective reducing agent due to its ability to donate a hydrogen atom to the imine intermediate, resulting in the formation of the corresponding amine.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine in lab experiments is its high purity and stability, which makes it a reliable reagent. This compound is also readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research on N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine. One potential direction is the development of new synthetic methods for this compound that can achieve higher yields and purity. Another potential direction is the investigation of its potential applications in the field of medicine, including its use as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential use of this compound in the synthesis of new compounds with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been found to exhibit a wide range of biochemical and physiological effects. Future research on this compound is needed to explore its potential applications in the field of medicine and organic synthesis.

Synthesis Methods

The synthesis of N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine involves the reaction of 6-tert-butyl-2,3-dihydro-1H-inden-4-ol with hydroxylamine-O-sulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is reduced to yield this compound. This method has been optimized to achieve a high yield of this compound with high purity.

Scientific Research Applications

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine has been extensively researched for its potential applications in various fields of science. One of the primary areas of research is in the field of organic synthesis, where it has been used as a reagent in the synthesis of various compounds. This compound has also been used in the synthesis of chiral amines and as a reducing agent in the synthesis of aldehydes and ketones.

properties

IUPAC Name

N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYRUOTOFUODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352391
Record name N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175136-27-3
Record name 1-[6-(1,1-Dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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